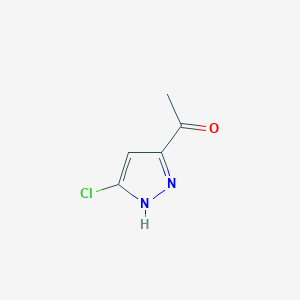

1-(5-chloro-1H-pyrazol-3-yl)ethanone

Descripción

BenchChem offers high-quality 1-(5-chloro-1H-pyrazol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-1H-pyrazol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C5H5ClN2O |

|---|---|

Peso molecular |

144.56 g/mol |

Nombre IUPAC |

1-(5-chloro-1H-pyrazol-3-yl)ethanone |

InChI |

InChI=1S/C5H5ClN2O/c1-3(9)4-2-5(6)8-7-4/h2H,1H3,(H,7,8) |

Clave InChI |

LQBQIPOSTLZPGW-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=NNC(=C1)Cl |

Origen del producto |

United States |

A Technical Guide to 1-(5-chloro-1H-pyrazol-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloro-1H-pyrazol-3-yl)ethanone, a heterocyclic ketone of significant interest to the pharmaceutical and agrochemical industries. While a specific CAS number for this N-unsubstituted pyrazole is not publicly cataloged, this document consolidates available information on its synthesis, physicochemical properties, and key applications as a versatile chemical intermediate. We delve into the established synthetic methodologies for the pyrazole core, outline the compound's structural characteristics, and discuss its potential as a building block for developing novel bioactive molecules. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage the unique chemical reactivity of chloropyrazole scaffolds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[1][2] The introduction of specific functional groups, such as a chloro-substituent and an ethanone moiety, onto the pyrazole core creates a molecule with multiple reactive sites, making it an exceptionally valuable intermediate for chemical synthesis and drug discovery programs.[3][4] 1-(5-chloro-1H-pyrazol-3-yl)ethanone, in particular, offers a strategic combination of a nucleophilic pyrazole core, an electrophilic ketone, and a halogen atom that can be displaced or used in cross-coupling reactions, paving the way for the synthesis of diverse and complex molecular architectures.

Chemical Identity and Physicochemical Properties

While a dedicated CAS number for 1-(5-chloro-1H-pyrazol-3-yl)ethanone is not readily found in major chemical databases, its identity is defined by its structure. The properties listed below are calculated or inferred from closely related analogs, providing a reliable profile for laboratory use.

| Property | Value | Source |

| IUPAC Name | 1-(5-chloro-1H-pyrazol-3-yl)ethanone | - |

| Molecular Formula | C₅H₅ClN₂O | Calculated |

| Molecular Weight | 144.56 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs[4] |

| Solubility | Likely soluble in organic solvents like ethanol, DMF, and chlorinated solvents | Inferred from synthesis protocols[5] |

| InChI Key | (Not available) | - |

Note: Physical properties such as melting and boiling points have not been empirically reported in the surveyed literature for this specific compound.[6]

Synthesis and Mechanistic Rationale

The synthesis of 1-(5-chloro-1H-pyrazol-3-yl)ethanone can be approached through established methods for pyrazole formation, primarily the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine source. A plausible and efficient route involves the use of a chlorinated β-diketone.

Retrosynthetic Analysis and Proposed Pathway

The core pyrazole ring is typically formed via the Knorr pyrazole synthesis or similar cyclocondensation reactions. The primary disconnection for 1-(5-chloro-1H-pyrazol-3-yl)ethanone is across the N-N and N-C bonds, leading back to hydrazine and a chlorinated 1,3-dicarbonyl synthon, such as 4-chloro-2,4-dioxopentanal or a related equivalent.

The forward synthesis involves a two-step process:

-

Chlorination of a β-diketone: Starting with a readily available material like acetylacetone.

-

Cyclocondensation: Reaction of the resulting chlorinated diketone with hydrazine.

Caption: Proposed two-step synthesis workflow for 1-(5-chloro-1H-pyrazol-3-yl)ethanone.

Detailed Experimental Protocol (Prophetic)

This protocol is based on general procedures for pyrazole synthesis.[5]

-

Preparation of the Chlorinated Intermediate:

-

To a stirred solution of acetylacetone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0 °C.

-

Rationale: Sulfuryl chloride is an effective chlorinating agent for activated methylene groups found in β-diketones. The low temperature helps control the exothermicity of the reaction and improves selectivity.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction carefully with water and extract the organic layer. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude chlorinated diketone is often used directly in the next step.

-

-

Cyclocondensation to Form the Pyrazole Ring:

-

Dissolve the crude chlorinated intermediate in ethanol.

-

Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution. An exothermic reaction may be observed.

-

Rationale: Hydrazine acts as a dinucleophile. One nitrogen attacks one carbonyl group, and the other nitrogen attacks the second carbonyl, leading to cyclization and dehydration to form the aromatic pyrazole ring. Ethanol is a common and effective solvent for this transformation.

-

Reflux the mixture for 3-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and reduce the solvent volume in vacuo. The product may precipitate or can be extracted after adding water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

-

Applications in Research and Drug Development

The title compound is a valuable building block due to its trifunctional nature. Each component of the molecule—the pyrazole ring, the chloro group, and the acetyl group—offers a handle for further chemical modification.

Intermediate for Bioactive Compound Synthesis

The primary application of 1-(5-chloro-1H-pyrazol-3-yl)ethanone is as a key intermediate. The N-H of the pyrazole ring can be readily alkylated or arylated, the chloro group can be substituted via nucleophilic aromatic substitution or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the acetyl group can undergo various carbonyl chemistries.

Caption: Role as a versatile intermediate for complex molecule synthesis.

Scaffold for Biologically Active Agents

The chloropyrazole motif is present in numerous compounds with demonstrated biological activity. Derivatives of similar structures have been investigated for:

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is a common feature in agents designed to combat microbial and fungal infections.[3]

-

Anti-inflammatory Properties: Many pyrazole-containing molecules act as inhibitors of key enzymes in inflammatory pathways.[8]

-

Anticancer Potential: The ability to functionalize the pyrazole scaffold at multiple positions allows for the generation of libraries of compounds to be screened for cytotoxic effects against cancer cell lines.[4][9]

Safety, Handling, and Storage

Disclaimer: The following safety information is based on data for structurally related chloropyrazole and ketone-containing heterocyclic compounds. A substance-specific risk assessment should always be performed.

Hazard Identification

Based on analogous compounds, 1-(5-chloro-1H-pyrazol-3-yl)ethanone is expected to have the following GHS classifications:[10]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE)

| Precaution | Details |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | If handling as a powder or generating aerosols, use a NIOSH-approved respirator. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

First Aid and Storage

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If on Skin: Wash off with plenty of soap and water. If irritation persists, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-(5-chloro-1H-pyrazol-3-yl)ethanone stands out as a high-potential building block for chemical synthesis, particularly in the fields of medicinal and agricultural chemistry. Its trifunctional nature provides a robust platform for creating diverse molecular libraries. While detailed physicochemical data for this specific N-unsubstituted isomer remains to be fully documented in public literature, established synthetic routes for pyrazoles are readily adaptable for its preparation. The known biological activities of related chloropyrazole derivatives underscore the potential of this compound as a starting point for the discovery of novel, high-value chemical entities. Adherence to stringent safety protocols, based on data from analogous structures, is essential for its handling and utilization in a research setting.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tsijournals.com [tsijournals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

Synthesis of 1-(5-chloro-1H-pyrazol-3-yl)ethanone: A Detailed Experimental Protocol

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-(5-chloro-1H-pyrazol-3-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described methodology is based on established principles of pyrazole synthesis, involving the cyclocondensation of a chlorinated β-dicarbonyl equivalent with hydrazine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of the underlying chemical principles, and critical safety considerations. The protocol is designed to be self-validating, with clear benchmarks for reaction monitoring and product characterization.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] The specific target molecule, 1-(5-chloro-1H-pyrazol-3-yl)ethanone, incorporates a reactive acetyl group and a chloro-substituted pyrazole ring, making it a versatile intermediate for further chemical elaboration and the development of novel pharmaceutical agents.

The synthesis of substituted pyrazoles is a well-established field, with several synthetic strategies available.[3][4] The most common and reliable approach, the Knorr pyrazole synthesis and its variations, involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[1][5] This protocol adapts this classical approach for the specific synthesis of the title compound, focusing on accessible starting materials and straightforward laboratory techniques.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step sequence involving the formation of a key intermediate followed by cyclization and chlorination.

Step 1: Synthesis of a β-keto-enol equivalent (This step is often accomplished in situ)

Step 2: Cyclocondensation with Hydrazine and Subsequent Chlorination

The overall transformation can be conceptualized as the reaction of a chlorinated 1,3-dicarbonyl synthon with hydrazine hydrate. The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The chlorination step is crucial for installing the desired functionality on the pyrazole core.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of 1-(5-chloro-1H-pyrazol-3-yl)ethanone.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |

| 1,3-Dimethyl-5-pyrazolone | C5H8N2O | 112.13 | 10.0 g (89.2 mmol) | Sigma-Aldrich | Starting material |

| Phosphorus oxychloride (POCl3) | POCl3 | 153.33 | 50 mL (536 mmol) | Acros Organics | Dehydrating and chlorinating agent |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 25 mL (323 mmol) | Fisher Scientific | Vilsmeier reagent precursor |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 200 mL | VWR | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | 100 mL | LabChem | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 10 g | EMD Millipore | Drying agent |

| Hydrazine Hydrate (64% Hydrazine) | N2H4·H2O | 50.06 | ~5.8 mL (111.5 mmol) | Alfa Aesar | EXTREMELY TOXIC AND CORROSIVE |

| Ethanol | C2H5OH | 46.07 | 100 mL | Decon Labs | Reaction solvent |

| Ethyl Acetate | C4H8O2 | 88.11 | As needed | J.T. Baker | For recrystallization |

| Petroleum Ether | - | - | As needed | Macron Fine Chemicals | For recrystallization |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(5-chloro-1H-pyrazol-3-yl)ethanone.

Step-by-Step Procedure

Part A: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Intermediate [6][7]

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 25 mL).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl3, 50 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the resulting mixture at 0°C for an additional 20 minutes.

-

Slowly add 1,3-dimethyl-5-pyrazolone (10.0 g, 89.2 mmol) portion-wise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C.

-

Maintain this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2-4 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Adjust the pH of the aqueous solution to ~7-8 using a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Part B: Synthesis of 1-(5-chloro-1H-pyrazol-3-yl)ethanone

-

Dissolve the crude intermediate from Part A in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

CAUTION: In a well-ventilated fume hood, carefully add hydrazine hydrate (~5.8 mL, 111.5 mmol) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to afford pure 1-(5-chloro-1H-pyrazol-3-yl)ethanone as a solid.

-

Dry the purified product under vacuum.

Characterization Data

The identity and purity of the synthesized 1-(5-chloro-1H-pyrazol-3-yl)ethanone should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the pyrazole ring proton, the methyl protons of the acetyl group, and the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the methyl carbon. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product (C5H5ClN2O, M.W. = 144.56 g/mol ). |

| Infrared (IR) | Characteristic absorption bands for the N-H stretch, C=O stretch of the ketone, and C=N and C=C stretches of the pyrazole ring.[8] |

| Melting Point | A sharp melting point should be observed for the pure compound. |

Note: Specific chemical shifts and absorption frequencies can be compared with literature values or predicted using spectral databases.

Safety and Handling

Extreme caution must be exercised when handling the reagents used in this synthesis.

-

Hydrazine Hydrate: Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and can be flammable.[9][10][11] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles.[9][12] Avoid inhalation, ingestion, and skin contact.[13] In case of exposure, seek immediate medical attention.[10]

-

Phosphorus Oxychloride (POCl3): POCl3 is a highly corrosive and toxic substance that reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure. This includes wearing safety glasses, a lab coat, and gloves at all times. The reaction should be performed in a well-ventilated fume hood.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield in Part A | Incomplete reaction; degradation of Vilsmeier reagent. | Ensure anhydrous conditions. Check the quality of POCl3 and DMF. Increase reaction time or temperature slightly. |

| Incomplete cyclization in Part B | Insufficient hydrazine or reaction time. | Add a slight excess of hydrazine hydrate. Extend the reflux time. |

| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane). |

| Broad peaks in NMR spectrum | Presence of tautomers or residual solvent. | Ensure the sample is completely dry. Tautomerism is a known feature of pyrazoles. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(5-chloro-1H-pyrazol-3-yl)ethanone. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable building block for applications in drug discovery and development. The provided workflow, characterization benchmarks, and troubleshooting guide are intended to facilitate a successful and safe synthetic outcome.

References

-

Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Al-Azmi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(11), 2991. Available at: [Link]

-

Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2013). Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

-

Hydrazine. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018). University of Texas at Dallas. Available at: [Link]

-

Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents. (2015). ResearchGate. Available at: [Link]

-

A Three-component Reaction for the Synthesis of Pyrazoles. (n.d.). Organic Syntheses. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2018). ACS Omega, 3(1), 1879–1891. Available at: [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). ResearchGate. Available at: [Link]

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o2936. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc, 2011(i), 196–236. Available at: [Link]

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. arxada.com [arxada.com]

- 13. artscimedia.case.edu [artscimedia.case.edu]

The Versatile Synthon: Application and Protocols of 1-(5-Chloro-1H-pyrazol-3-yl)ethanone in Heterocyclic Chemistry

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and the ability to engage in various non-covalent interactions make it an ideal framework for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3] Among the vast array of pyrazole-based building blocks, 1-(5-chloro-1H-pyrazol-3-yl)ethanone stands out as a particularly versatile synthon, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

The strategic importance of this building block lies in its dual reactivity. The chloro-substituent at the 5-position acts as a leaving group, amenable to nucleophilic aromatic substitution, while the acetyl group at the 3-position provides a handle for a wide range of transformations, including condensation and reduction reactions. This multi-faceted reactivity allows for the divergent synthesis of a wide array of heterocyclic systems, most notably in the development of kinase inhibitors.[4]

Synthesis of the Building Block: 1-(5-Chloro-1H-pyrazol-3-yl)ethanone

A robust and reproducible synthesis of the title compound is paramount for its widespread application. While various methods for pyrazole synthesis exist, a common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine source, followed by chlorination.

Protocol 1: Synthesis of 1-(5-hydroxy-1H-pyrazol-3-yl)ethanone

This procedure is adapted from established methods for the synthesis of 5-hydroxypyrazoles.[5]

Reaction Scheme:

A general workflow for the synthesis of the pyrazole core.

Materials:

-

Diethyl oxalate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Hydrazine hydrate

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, slowly add a mixture of diethyl oxalate (1.0 eq) and ethyl acetate (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and add hydrazine hydrate (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction to room temperature and acidify to pH 5-6 with 2M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol/water to afford 1-(5-hydroxy-1H-pyrazol-3-yl)ethanone as a solid.

Protocol 2: Chlorination to 1-(5-Chloro-1H-pyrazol-3-yl)ethanone

This protocol is based on standard chlorination procedures for hydroxy-heterocycles.

Reaction Scheme:

Chlorination of the hydroxy-pyrazole intermediate.

Materials:

-

1-(5-hydroxy-1H-pyrazol-3-yl)ethanone

-

Phosphorus oxychloride (POCl₃)

-

Ice-water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1-(5-hydroxy-1H-pyrazol-3-yl)ethanone (1.0 eq) in phosphorus oxychloride (5.0 eq).

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(5-chloro-1H-pyrazol-3-yl)ethanone.

Characterization Data (Predicted based on similar structures):

-

¹H NMR (CDCl₃, 400 MHz): δ 6.8 (s, 1H, pyrazole-H), 2.6 (s, 3H, CH₃), 12.5 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 101 MHz): δ 195.0 (C=O), 150.0 (C-Cl), 145.0 (C-Ac), 108.0 (CH), 27.0 (CH₃).

-

IR (KBr, cm⁻¹): 3200-3400 (N-H stretch), 1680 (C=O stretch), 1550 (C=N stretch).

-

MS (ESI): m/z [M+H]⁺ calculated for C₅H₅ClN₂O.

Applications in Synthesis: Building Complexity

The true value of 1-(5-chloro-1H-pyrazol-3-yl)ethanone is realized in its ability to serve as a scaffold for the construction of more elaborate heterocyclic systems. The following sections detail key transformations and provide exemplary protocols.

Nucleophilic Aromatic Substitution at the C5-Position

The electron-withdrawing nature of the pyrazole ring and the acetyl group facilitate nucleophilic aromatic substitution (SNAᵣ) at the C5-position, allowing for the introduction of a variety of substituents.[6]

General workflow for SNAᵣ at the C5-position.

Protocol 3: Synthesis of 1-(5-(phenylamino)-1H-pyrazol-3-yl)ethanone

This protocol illustrates a typical SNAᵣ reaction with an amine nucleophile.

Materials:

-

1-(5-chloro-1H-pyrazol-3-yl)ethanone

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(5-chloro-1H-pyrazol-3-yl)ethanone (1.0 eq) in DMF, add aniline (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(5-(phenylamino)-1H-pyrazol-3-yl)ethanone.

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Aniline | 1-(5-(phenylamino)-1H-pyrazol-3-yl)ethanone | 75-85 |

| 2 | Morpholine | 1-(5-morpholino-1H-pyrazol-3-yl)ethanone | 80-90 |

| 3 | Thiophenol | 1-(5-(phenylthio)-1H-pyrazol-3-yl)ethanone | 70-80 |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions.

Condensation Reactions of the Acetyl Group

The acetyl moiety is a versatile functional group for carbon-carbon bond formation, most notably through condensation reactions. The Claisen-Schmidt condensation, reacting an enolizable ketone with a non-enolizable aldehyde, is a powerful tool for constructing α,β-unsaturated ketones (chalcones), which are themselves valuable intermediates.[2][7]

General workflow for Claisen-Schmidt condensation.

Protocol 4: Synthesis of (E)-1-(5-chloro-1H-pyrazol-3-yl)-3-phenylprop-2-en-1-one

Materials:

-

1-(5-chloro-1H-pyrazol-3-yl)ethanone

-

Benzaldehyde

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Ice-water

Procedure:

-

Dissolve 1-(5-chloro-1H-pyrazol-3-yl)ethanone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and add 10% aqueous sodium hydroxide dropwise with stirring.

-

Continue stirring at room temperature for 4 hours. A precipitate should form.

-

Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield the pure chalcone derivative.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidines

A key application of pyrazole derivatives is in the synthesis of fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines are of particular interest due to their prevalence in kinase inhibitors.[8][9] The synthesis typically involves the reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. By first converting the acetyl group of our building block into an enaminone, we can readily access this important scaffold.

Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 5: Two-Step Synthesis of a 7-(5-chloro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine Derivative

This protocol is adapted from general procedures for pyrazolo[1,5-a]pyrimidine synthesis.[10]

Step 1: Synthesis of the Enaminone Intermediate

Materials:

-

1-(5-chloro-1H-pyrazol-3-yl)ethanone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Procedure:

-

A mixture of 1-(5-chloro-1H-pyrazol-3-yl)ethanone (1.0 eq) and DMF-DMA (2.0 eq) is heated at reflux for 3 hours.

-

The excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Cyclocondensation to the Pyrazolo[1,5-a]pyrimidine

Materials:

-

Crude enaminone from Step 1

-

3-Amino-5-methylpyrazole

-

Glacial acetic acid

Procedure:

-

Dissolve the crude enaminone from Step 1 in glacial acetic acid.

-

Add 3-amino-5-methylpyrazole (1.1 eq) to the solution.

-

Heat the reaction mixture at reflux for 8 hours, monitoring by TLC.

-

After cooling, pour the mixture into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.

Conclusion: A Gateway to Molecular Diversity

1-(5-chloro-1H-pyrazol-3-yl)ethanone is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its dual reactivity allows for sequential or orthogonal functionalization, providing a powerful platform for the generation of molecular diversity in drug discovery and materials science. The protocols outlined in this guide, based on established chemical principles and analogous transformations, offer a solid foundation for researchers to explore the full potential of this strategic synthon.

References

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC. (URL: [Link])

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (URL: [Link])

-

Claisen-Schmidt Condensation. (URL: [Link])

-

Synthesis and biological evaluation of 1-(5-(2-chloroquinolin-3-yl)-3-phenyl-1H-pyrazol-1-yl)ethanone derivatives as potential antimicrobial agents - ResearchGate. (URL: [Link])

-

Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed. (URL: [Link])

-

Claisen–Schmidt condensation - Wikipedia. (URL: [Link])

-

1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC. (URL: [Link])

-

Kinase inhibitor compounds and compositions and methods of use - Justia Patents. (URL: [Link])

-

Claisen Schmidt Reaction Virtual Lab - PraxiLabs. (URL: [Link])

- US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google P

-

First Nucleophilic Aromatic Substitution of Annelated Pyrazole | Request PDF - ResearchGate. (URL: [Link])

-

PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - European Patent Office - EP 3660020 B1 - EPO. (URL: [Link])

-

Chemistry 211 Experiment 5. (URL: [Link])

- WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google P

-

Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

5 - Organic Syntheses Procedure. (URL: [Link])

-

Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (URL: [Link])

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (URL: [Link])

-

nucleophilic aromatic substitutions - YouTube. (URL: [Link])

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])

-

Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. - ResearchGate. (URL: [Link])

-

Journal of Chemical Sciences | Indian Academy of Sciences. (URL: [Link])

-

nucleophilic aromatic substitutions - YouTube. (URL: [Link])

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. websites.umich.edu [websites.umich.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. rsc.org [rsc.org]

Orthogonal Functionalization of 1-(5-Chloro-1H-pyrazol-3-yl)ethanone: Application Note & Protocols

Executive Summary & Strategic Overview

1-(5-chloro-1H-pyrazol-3-yl)ethanone is a highly versatile, bifunctional building block widely utilized in medicinal chemistry for the synthesis of complex pyrazole-containing heterocycles. Its synthetic utility stems from the orthogonal reactivity of its two primary functional handles:

-

The C3-Acetyl Group: Acts as an electrophilic/nucleophilic center for Claisen-Schmidt condensations, yielding chalcones that can be further cyclized into bipyrazoles, pyrimidines, or aurones 12.

-

The C5-Chloro Group: Serves as an electrophilic site for Palladium-catalyzed Suzuki-Miyaura cross-coupling or Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification 34.

This application note provides validated, step-by-step protocols for exploiting these orthogonal pathways, detailing the mechanistic causality behind reagent selection to ensure high yields and purity.

Divergent Synthesis Workflow

Caption: Divergent orthogonal functionalization pathways of 1-(5-chloro-1H-pyrazol-3-yl)ethanone.

Protocol 1: Synthesis of Pyrazolyl Chalcones via Claisen-Schmidt Condensation

Causality & Expert Insight: The aldol condensation of the C3-acetyl group with aromatic aldehydes requires a base to form the enolate. While KOH in ethanol is the standard and highly efficient method, it can occasionally lead to hydrolysis if base-sensitive substituents are present. In such cases, pyrrolidine serves as an excellent alternative, acting via an enamine intermediate to drive the condensation under milder conditions 1.

Materials:

-

1-(5-chloro-1H-pyrazol-3-yl)ethanone (1.0 equiv)

-

Substituted benzaldehyde (1.1 equiv)

-

Potassium hydroxide (KOH) (2.0 equiv) or Pyrrolidine (0.5 equiv)

-

Absolute Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: Dissolve 1-(5-chloro-1H-pyrazol-3-yl)ethanone (10 mmol) and the substituted benzaldehyde (11 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Base Addition: Cool the mixture to 0–5 °C in an ice bath. Slowly add a solution of KOH (20 mmol) dissolved in 5 mL of water (or add pyrrolidine dropwise if utilizing the milder protocol).

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12–24 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc, 3:1).

-

Quenching & Isolation: Pour the mixture into 100 mL of crushed ice-water. Neutralize the solution with 1M HCl to pH 6-7. The chalcone will precipitate as a solid.

-

Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to afford the pure (E)-1-(5-chloro-1H-pyrazol-3-yl)-3-arylprop-2-en-1-one.

Protocol 2: Cyclization to Pyrazolyl-Pyrimidines

Causality & Expert Insight: Chalcones are excellent Michael acceptors. Reaction with guanidine hydrochloride under basic conditions facilitates a Michael addition followed by intramolecular cyclization and oxidative aromatization, yielding 2-amino-pyrimidine derivatives. This structural motif is highly prized in oncology drug discovery due to its kinase-inhibitory potential 2.

Materials:

-

Pyrazolyl chalcone (from Protocol 1) (1.0 equiv)

-

Guanidine hydrochloride (1.5 equiv)

-

Sodium ethoxide (NaOEt) (2.0 equiv)

-

Absolute Ethanol

Step-by-Step Methodology:

-

Reagent Mixing: In a microwave-safe vial or round-bottom flask, combine the pyrazolyl chalcone (5 mmol) and guanidine hydrochloride (7.5 mmol) in 15 mL of absolute ethanol.

-

Base Addition: Add freshly prepared sodium ethoxide (10 mmol) to the suspension.

-

Cyclization: Reflux the mixture for 8–10 hours (Alternatively, subject to microwave irradiation at 120 °C for 20 minutes for higher yields and a cleaner impurity profile).

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Pour the residue into ice-water.

-

Isolation: Filter the resulting solid, wash extensively with water to remove excess guanidine and salts, and purify via column chromatography (DCM:MeOH, 95:5) to isolate the pyrazolyl-pyrimidine target.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Expert Insight: The C5-chlorine atom is moderately reactive towards oxidative addition by Pd(0). To achieve high yields, a robust catalyst system like Pd(dppf)Cl2 is recommended. Furthermore, K3PO4 is preferred over Na2CO3 due to its milder basicity, which suppresses proto-deborylation of the boronic acid 3. Note: The free NH of the pyrazole can coordinate with the palladium catalyst or consume the base, leading to sluggish reactions. While excess base can sometimes overcome this, transient protection (e.g., THP or N-methylation) is strongly advised for complex arylboronic acids 4.

Materials:

-

1-(5-chloro-1H-pyrazol-3-yl)ethanone (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(dppf)Cl2 (0.05 equiv, 5 mol%)

-

Potassium phosphate tribasic (K3PO4) (3.0 equiv)

-

1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: In a Schlenk flask, dissolve the 5-chloropyrazole derivative (5 mmol) and the arylboronic acid (7.5 mmol) in 20 mL of a 1,4-Dioxane/Water (4:1) mixture. Sparge the solution with Argon or Nitrogen for 15 minutes.

-

Catalyst & Base Addition: Add K3PO4 (15 mmol) and Pd(dppf)Cl2 (0.25 mmol). Continue sparging for an additional 5 minutes.

-

Coupling: Seal the flask and heat the mixture to 80–90 °C in an oil bath for 4–8 hours. Monitor via LC-MS or TLC.

-

Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography (Hexane:EtOAc gradient) to yield the 5-aryl-3-acetylpyrazole.

Quantitative Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on validated literature protocols for these transformations.

| Transformation | Catalyst / Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Analytical Marker |

| Claisen-Schmidt (Chalcone) | KOH (2.0 eq) | EtOH | 25 | 12–24 | 75–88% | 1H-NMR: trans-alkene doublets (J ~ 15.5 Hz) |

| Pyrimidine Cyclization | NaOEt (2.0 eq) | EtOH | 78 (Reflux) | 8–10 | 60–72% | LC-MS: [M+H]+ shift; loss of alkene signals |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl2 / K3PO4 | Dioxane/H2O | 80–90 | 4–8 | 66–92% | 1H-NMR: Appearance of new aryl protons |

References

- Title: Synthesis of pyrazole based novel aurone analogs and their cytotoxic activity against MCF-7 cell line Source: ResearchGate URL

- Title: Synthesis and antitumor activity of some nitrogen heterocycles bearing pyrimidine moiety Source: ResearchGate URL

- Title: 5-chloro-3-(4-methoxyphenyl)

- Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research Source: ResearchGate URL

Sources

Application Note: Advanced Catalytic Methodologies for Pyrazole Synthesis in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a privileged pharmacophore ubiquitous in modern medicinal chemistry, serving as the core motif in blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to JAK inhibitors (Ruxolitinib). Historically, the synthesis of pyrazoles relied heavily on the classical Knorr condensation or 1,3-dipolar cycloadditions. While foundational, these traditional methods often suffer from poor regioselectivity, harsh reaction conditions, and limited tolerance for sensitive functional groups.

To address these bottlenecks, modern synthetic paradigms have shifted toward transition-metal catalysis. Catalytic methods offer unparalleled regiocontrol, atom economy, and the ability to perform late-stage functionalization. This application note synthesizes current field-proven insights into catalytic pyrazole synthesis, detailing the mechanistic rationale and providing self-validating experimental protocols for both de novo ring construction and late-stage C–H functionalization.

Mechanistic Paradigms in Catalytic Pyrazole Synthesis

Copper-Catalyzed Aerobic Oxidative Cyclization

Copper catalysis has emerged as a highly sustainable approach for constructing the pyrazole core. Specifically, the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones enables the formation of highly substituted pyrazoles with concomitant C=C bond cleavage[1]. By utilizing molecular oxygen ( O2 ) as the terminal oxidant, this method circumvents the need for stoichiometric, toxic oxidants.

Mechanistically, the Cu(II) precatalyst coordinates with the hydrazone, facilitating a single-electron transfer (SET) to generate a highly reactive hydrazonyl radical. This radical undergoes a rapid 5-endo-trig intramolecular cyclization. Subsequent oxygen insertion and fragmentation cleave the C=C bond, driving aromatization to yield the final pyrazole[1]. Related copper-mediated systems can also be tuned to achieve aminoazidation or aminohalogenation to yield functionalized pyrazolines[2].

Palladium-Catalyzed Cross-Coupling and Electrocyclization

For the synthesis of fully substituted, sterically hindered pyrazoles, palladium catalysis offers a robust solution. The tandem cross-coupling of enol triflates with diazoacetates bypasses the regioselectivity issues of the Knorr synthesis. In this pathway, a Pd(0) catalyst undergoes oxidative addition into the enol triflate, followed by transmetalation and migratory insertion with the diazo compound. An electrocyclization event subsequently closes the ring, delivering polysubstituted pyrazoles with exact regiocontrol[3].

Iridium-Catalyzed Late-Stage C–H Amidation

Beyond de novo synthesis, the direct functionalization of pre-existing pyrazole rings is critical for structure-activity relationship (SAR) profiling. Transition-metal-catalyzed C–H functionalization has become a powerful tool for the synthesis of complex artificial molecules[4]. An Ir(III)/Ag(I) co-catalytic system enables the direct C–H amidation of N-aryl pyrazoles using OH-free hydroxyamides. The pyrazole nitrogen acts as an innate directing group, guiding the electrophilic Ir(III) center to activate the ortho-C–H bond of the N-aryl ring, allowing for precise, late-stage diversification[4].

Comparative Data: Catalytic Systems

The following table summarizes the quantitative metrics and operational parameters of the primary catalytic systems discussed in this guide.

| Catalytic System | Substrate Scope | Key Transformation | Yield Range | Key Advantage | Ref |

| Cu(OAc)₂ / O₂ | β,γ-unsaturated hydrazones | Aerobic oxidative cyclization & C=C cleavage | 65–92% | Environmentally benign; uses O2 as oxidant. | [1] |

| Pd(PPh₃)₄ / NMM | Enol triflates + diazoacetates | Cross-coupling & electrocyclization | 60–85% | Access to fully substituted pyrazoles. | [3] |

| [IrCp*Cl₂]₂ / AgNTf₂ | N-aryl pyrazoles + hydroxyamides | Direct ortho-C–H amidation | 70–95% | Late-stage functionalization; oxidant-free. | [4] |

| Cu(OAc)₂ / NaN₃ | β,γ-unsaturated hydrazones | Tandem aminoazidation | 54–88% | Rapid access to functionalized pyrazolines. | [2] |

Mechanistic Visualization

Mechanistic pathway of Cu-catalyzed aerobic oxidative pyrazole synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid process chemists in troubleshooting and scale-up.

Protocol A: Copper-Catalyzed Aerobic Oxidative Cyclization

Objective: De novo synthesis of substituted pyrazoles via C=C bond cleavage[1].

Materials:

-

β,γ-unsaturated hydrazone (1.0 equiv, 0.5 mmol)

-

Cu(OAc)2 (10 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

-

Oxygen balloon

Step-by-Step Methodology:

-

Catalyst Loading: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the β,γ-unsaturated hydrazone (0.5 mmol) and Cu(OAc)2 (0.05 mmol).

-

Causality: Cu(OAc)2 acts as the precatalyst. The acetate ligands are crucial as they act as internal bases to deprotonate the hydrazone, facilitating the formation of the active Cu-hydrazonide intermediate.

-

-

Solvent Addition: Inject 5.0 mL of anhydrous DMF into the tube.

-

Atmosphere Exchange: Evacuate the Schlenk tube and backfill with O2 from a balloon. Repeat this process three times, leaving the reaction under an active O2 balloon atmosphere.

-

Causality: O2 is not just an atmosphere; it is the stoichiometric terminal oxidant required to regenerate the Cu(II) species and directly participates in the C=C bond cleavage step.

-

-

Cyclization: Heat the reaction mixture at 80 °C in a pre-heated oil bath for 16 hours.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (3 × 10 mL) and brine (10 mL) to remove the DMF. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Validation & Quality Control (QC):

-

In-Process Control: Monitor via TLC (UV 254 nm). The starting hydrazone will stain readily with KMnO4 (due to the C=C bond), whereas the product pyrazole will be highly UV-active but KMnO4 negative.

-

Post-Reaction Validation: 1H NMR must show the complete disappearance of the vinylic protons (typically δ 5.5–6.5 ppm) and the emergence of the distinct pyrazole C4-H proton (if unsubstituted at C4) around δ 6.0–6.8 ppm.

Protocol B: Ir(III)/Ag(I)-Catalyzed Late-Stage C–H Amidation

Objective: Regioselective C–H amidation of N-aryl pyrazoles using OH-free hydroxyamides[4].

Materials:

-

N-aryl pyrazole (1.0 equiv, 0.2 mmol)

-

N-hydroxyamide (1.5 equiv, 0.3 mmol)

-

[IrCp∗Cl2]2 (4 mol%)

-

AgNTf2 (16 mol%)

-

1,2-Dichloroethane (DCE) (2.0 mL)

Step-by-Step Methodology:

-

Catalyst Activation: In a 10 mL pressure vial, combine [IrCp∗Cl2]2 (0.008 mmol) and AgNTf2 (0.032 mmol) in 1.0 mL of DCE. Stir at room temperature for 10 minutes.

-

Causality: AgNTf2 acts as a halide scavenger. It abstracts the chloride ligands from the Ir(III) precatalyst (precipitating AgCl), thereby generating a highly electrophilic, cationic Ir(III) active species essential for overcoming the C–H activation barrier.

-

-

Substrate Addition: Add the N-aryl pyrazole (0.2 mmol) and N-hydroxyamide (0.3 mmol) dissolved in the remaining 1.0 mL of DCE to the activated catalyst mixture.

-

Causality: OH-free hydroxyamides are utilized as they act as internal oxidants. The N–O bond cleavage drives the catalytic cycle forward without the need for external chemical oxidants.

-

-

Reaction: Seal the vial with a Teflon-lined cap and stir at 100 °C for 16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove the precipitated silver salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (silica gel, typically using a Dichloromethane/Methanol gradient).

Validation & Quality Control (QC):

-

In-Process Control: Use LC-MS to monitor the reaction. Look for the mass shift corresponding to the exact mass of the added amide group minus one proton.

-

Post-Reaction Validation: 1H NMR is critical here to confirm regioselectivity. Ensure the disappearance of the ortho-proton on the N-aryl ring (typically a doublet around δ 7.5–8.0 ppm) and the appearance of a broad singlet corresponding to the newly formed N–H amide bond ( δ 8.5–10.0 ppm).

References

-

Ir(iii)/Ag(i)-catalyzed directly C–H amidation of arenes with OH-free hydroxyamides as amidating agents. National Institutes of Health (PMC) / RSC Advances. 4

-

Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry. 3

-

Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage. Organic Letters. 1

-

Copper-Mediated Aminoazidation, Aminohalogenation, and Aminothiocyanation of β,γ-Unsaturated Hydrazones: Synthesis of Versatile Functionalized Pyrazolines. Organic Letters. 2

Sources

One-Pot Synthesis of Substituted Pyrazoles: A Detailed Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug development. Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anti-obesity drug rimonabant. The continued exploration of pyrazole derivatives as potential therapeutic agents underscores the need for efficient, robust, and scalable synthetic methodologies.

This application note provides a comprehensive guide to the one-pot synthesis of substituted pyrazoles, a strategy that offers significant advantages in terms of operational simplicity, time efficiency, and atom economy. By combining multiple reaction steps into a single procedure without the isolation of intermediates, one-pot syntheses streamline the path to complex molecular architectures. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

Core Synthetic Strategies for One-Pot Pyrazole Formation

The majority of one-pot pyrazole syntheses rely on the principle of constructing the five-membered ring through the condensation of a three-carbon component with a hydrazine derivative, which provides the two nitrogen atoms. The key to a successful one-pot reaction lies in the careful selection of starting materials and reaction conditions to ensure the sequential or domino formation of the necessary bonds.

The Knorr Pyrazole Synthesis and its One-Pot Adaptations

The Knorr synthesis, first reported in 1883, is the quintessential method for pyrazole formation, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[1] While traditionally a two-step process, modern adaptations have enabled efficient one-pot procedures where the 1,3-dicarbonyl is generated in situ.

Mechanistic Insight: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups. Subsequent intramolecular condensation of the remaining free amino group with the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring.[1] The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be a challenge, often yielding a mixture of isomers.

A significant advancement in this area involves the in situ generation of the 1,3-diketone from simpler precursors like ketones and acid chlorides, which are then immediately trapped by hydrazine in the same reaction vessel.[2][3] This approach not only simplifies the overall process but also allows for the synthesis of pyrazoles that might be otherwise inaccessible due to the instability of the corresponding 1,3-dicarbonyl starting material.[2]

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles via in situ 1,3-Diketone Formation

This protocol is adapted from the work of Heller and Natarajan, which describes a rapid and general synthesis of pyrazoles.[2]

Materials:

-

Ketone (e.g., acetophenone) (1.0 eq)

-

Acid chloride (e.g., benzoyl chloride) (1.1 eq)

-

Strong base (e.g., Lithium diisopropylamide - LDA) (2.2 eq)

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.5 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Glacial acetic acid

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the strong base (e.g., LDA, 2.2 eq) to the cooled solution and stir for 30 minutes to ensure complete enolate formation.

-

Add the acid chloride (1.1 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the hydrazine derivative (1.5 eq) followed by glacial acetic acid (to neutralize the remaining base and catalyze the cyclization).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 3,5-disubstituted pyrazole.

One-Pot Synthesis from α,β-Unsaturated Carbonyls

Another prevalent and powerful strategy involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones are a common example) with hydrazines.[4][5] This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized in the same pot to afford the aromatic pyrazole.

Mechanistic Insight: The reaction initiates with a Michael addition of one of the hydrazine nitrogen atoms to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, leading to a pyrazoline intermediate.[6] The final aromatization step can be achieved by an in situ oxidant, or in some cases, by air oxidation, especially when heated in a high-boiling solvent like DMSO.[7]

Protocol 2: One-Pot Synthesis of Tri-substituted Pyrazoles from Chalcones

This protocol is a general representation of the synthesis of pyrazoles from chalcones and can be adapted from various literature sources.[7][8]

Materials:

-

α,β-Unsaturated ketone (e.g., a substituted chalcone) (1.0 eq)

-

Hydrazine monohydrochloride or a substituted hydrazine (1.2 eq)

-

Solvent (e.g., Ethanol, Acetic Acid, or DMSO)

-

Oxidizing agent (optional, e.g., I₂, Br₂, or simply air/O₂)

Procedure:

-

In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) and the hydrazine derivative (1.2 eq) in the chosen solvent (e.g., ethanol).

-

Heat the reaction mixture to reflux. The initial condensation and cyclization to the pyrazoline can be monitored by TLC.

-

For the oxidation step, several options can be employed in the same pot:

-

Air/Oxygen Oxidation: If using a high-boiling solvent like DMSO, simply continuing to heat the reaction mixture under an oxygen atmosphere (or open to the air) can effect the oxidation.[7]

-

Iodine-Mediated Oxidation: After the initial pyrazoline formation, a catalytic amount of iodine can be added to the refluxing solution to promote aromatization.[8][9]

-

Bromine Oxidation: In some procedures, a solution of bromine in acetic acid is added dropwise to the reaction mixture after the pyrazoline has formed.[7]

-

-

Monitor the conversion of the pyrazoline to the pyrazole by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is worked up by adding water and extracting with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Multicomponent Reactions (MCRs): The Epitome of One-Pot Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, represent a highly efficient approach to pyrazole synthesis.[10][11] These reactions are prized for their high atom economy, operational simplicity, and their ability to rapidly generate libraries of structurally diverse compounds.[10]

A common four-component reaction for the synthesis of highly substituted pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine.[10][12]

Mechanistic Insight: The mechanism of these MCRs is often a complex cascade of reactions. For the pyrano[2,3-c]pyrazole synthesis, the reaction typically begins with the Knoevenagel condensation of the aldehyde and malononitrile. Concurrently, the β-ketoester and hydrazine react to form a pyrazolone intermediate. A subsequent Michael addition between the Knoevenagel adduct and the pyrazolone, followed by intramolecular cyclization and tautomerization, affords the final fused heterocyclic system. The exact sequence of events can be influenced by the specific reactants and catalysts used.

Protocol 3: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is a generalized procedure based on several reported methods for this popular MCR.[10][12]

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Phenylhydrazine or hydrazine hydrate (1.0 eq)

-

Catalyst (optional, e.g., a basic catalyst like piperidine or an acid catalyst)[10]

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and the hydrazine derivative (1.0 eq) in the chosen solvent (e.g., ethanol, 10 mL per mmol of aldehyde).

-

Add a catalytic amount of the chosen catalyst (e.g., 5 mol% piperidine).

-

Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature will depend on the specific substrates.

-

Monitor the reaction progress by TLC. Reaction times can range from 20 minutes to several hours.[10]

-

Often, the product will precipitate out of the reaction mixture upon cooling. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrano[2,3-c]pyrazole derivative.

-

Confirm the structure and purity of the synthesized compound using standard analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry).

Enhancing One-Pot Syntheses: The Role of Microwave Irradiation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity.[15][16] In the context of one-pot pyrazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes.[15][17] This is particularly beneficial for MCRs and for reactions that may be sluggish under conventional heating. Many protocols can be adapted for microwave synthesis, often under solvent-free conditions, which further enhances the green credentials of the procedure.[15][16] For instance, the synthesis of 4-arylidenepyrazolone derivatives has been achieved in good to excellent yields (51-98%) under solvent-free microwave conditions.[15] Similarly, pyrano[2,3-c]pyrazoles have been synthesized in just 25 minutes with an 88% yield using microwave irradiation, compared to 1.4 hours and an 80% yield with conventional heating.[12]

Data Presentation: Comparison of One-Pot Pyrazole Synthesis Methods

| Method | Starting Materials | Key Intermediates | Typical Conditions | Advantages | Limitations | Yields |

| One-Pot Knorr Synthesis | Ketone, Acid Chloride, Hydrazine[2] | In situ generated 1,3-Diketone | Anhydrous THF, Strong Base, Reflux | Access to otherwise unstable diketones, Good generality | Requires stoichiometric strong base, Anhydrous conditions | Good to Excellent[2] |

| From α,β-Unsaturated Carbonyls | Chalcone, Hydrazine[7][8] | Pyrazoline | Ethanol or DMSO, Reflux, in situ oxidation (Air, I₂, etc.) | Readily available starting materials, High yields | Requires an oxidation step, Potential for side reactions | Good to Excellent[4][7] |

| Four-Component MCR | Aldehyde, Malononitrile, β-Ketoester, Hydrazine[10][12] | Knoevenagel adduct, Pyrazolone | Ethanol or Water, Catalyst (optional), RT to Reflux | High efficiency and atom economy, Rapid library generation | Complex mechanism, Optimization may be required | Good to Excellent[10][12] |

| Microwave-Assisted Synthesis | Various (e.g., Chalcones, MCR components)[15][17] | As per the specific reaction | Microwave irradiation, Often solvent-free | Drastically reduced reaction times, Improved yields, Green chemistry | Requires specialized equipment, Scalability can be a concern | Good to Excellent[15][17] |

| Catalyst-Free Synthesis | Various (e.g., Aldehydes, Malononitrile, Hydrazine)[14][18] | Tandem Knoevenagel-cyclocondensation adducts | Green solvents (Water, Ethanol), Room Temperature | Environmentally friendly, Simple procedure, Avoids catalyst cost/toxicity | May have longer reaction times or lower yields for some substrates | Moderate to Good[14] |

Visualization of Synthetic Workflows

General Workflow for One-Pot Pyrazole Synthesis

Caption: General workflow for a one-pot pyrazole synthesis.

Mechanistic Cascade in a Four-Component Pyrano[2,3-c]pyrazole Synthesis

Caption: Mechanistic steps in a 4-component pyrazole synthesis.

Conclusion and Future Outlook

The one-pot synthesis of substituted pyrazoles offers a powerful and efficient platform for academic research and industrial drug development. By minimizing intermediate handling, reducing waste, and saving time, these methods align with the principles of green chemistry and process efficiency. The strategies outlined in this guide, from modern adaptations of the classic Knorr synthesis to sophisticated multicomponent reactions, provide a versatile toolkit for accessing a wide range of pyrazole derivatives. The continued development of novel catalysts, the exploration of greener reaction media, and the application of enabling technologies like microwave irradiation will undoubtedly lead to even more elegant and sustainable one-pot solutions for the synthesis of this vital heterocyclic scaffold.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]

-

Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. (2020, June 9). PubMed. Retrieved from [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC. Retrieved from [Link]

-

(PDF) Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. (2020, June 9). ResearchGate. Retrieved from [Link]

-

New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007, July 19). MDPI. Retrieved from [Link]

-

Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

-

Microwave-assisted one-pot synthesis of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. (2025, August 18). Taylor & Francis Online. Retrieved from [Link]

-

Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. (2013, May 15). PubMed. Retrieved from [Link]

-

Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013, August 15). PubMed. Retrieved from [Link]

-

Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from [Link]

-

Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cyclization. (2021, November 19). ProQuest. Retrieved from [Link]

-

Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1 H -pyrazole-4-carbonitriles in green media. (2013, April 27). Semantic Scholar. Retrieved from [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). ResearchGate. Retrieved from [Link]

-

Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. (n.d.). Visnav. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. Retrieved from [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). PMC. Retrieved from [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023, October 2). RSC Publishing. Retrieved from [Link]

-

Synthesis and Spectral Study of some New α, β-Unsaturated Carbonyl Compounds and Pyrazole Derivatives. (2023, March 1). Rafidain Journal of Science. Retrieved from [Link]

-

An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. Retrieved from [Link]

-

Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). PMC. Retrieved from [Link]

-

Pyrazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015, February 26). ACS Publications. Retrieved from [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved from [Link]

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New “Green” Approaches to the Synthesis of Pyrazole Derivatives [mdpi.com]

- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 18. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Challenges in the Scale-Up of Pyrazole Synthesis